5,7-dibromo-1H-indole-3-carbaldehyde

Immuno-oncology Enzyme Inhibition Medicinal Chemistry

This 5,7-dibromo isomer is uniquely positioned for selective C7 lithium–bromine exchange reactions unattainable with 4,5- or 5,6-dibromo variants. For immuno-oncology IDO1 programs, it delivers a 13 nM cellular IC₅₀—a >7,600-fold potency leap over unsubstituted indole-3-carbaldehyde—providing a potent SAR anchor. A published green-chemistry protocol achieves up to 91% yield in water without N-protection, enabling rapid synthesis of 5,7-diarylated indoles. Choose this scaffold to accelerate medicinal chemistry campaigns from a validated potency baseline.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 126811-14-1
Cat. No. B3418650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-1H-indole-3-carbaldehyde
CAS126811-14-1
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)C=O)Br)Br
InChIInChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
InChIKeyJNRVKWFIKFDURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1H-indole-3-carbaldehyde (CAS 126811-14-1): A Strategic Intermediate for Diversifying the Indole Scaffold at the 5 and 7 Positions


5,7-Dibromo-1H-indole-3-carbaldehyde (CAS: 126811-14-1) is a specialized, polyfunctional chemical intermediate within the halogenated indole family, characterized by a 3-carbaldehyde group and bromine atoms at the 5 and 7 positions of the indole core [1]. This substitution pattern creates two orthogonal synthetic handles: a reactive aldehyde moiety for condensation reactions and two strategically positioned bromine atoms primed for regioselective cross-coupling chemistry [2]. Its primary role is as a foundational building block for constructing complex, polysubstituted indole architectures that are challenging to access via other routes. The compound is typically supplied with a purity of 97% and is a solid at ambient conditions .

Why 5,7-Dibromo-1H-indole-3-carbaldehyde (CAS 126811-14-1) Cannot Be Simply Replaced by Other Dibromoindole Isomers or Monobrominated Analogs


The specific 5,7-dibromo-1H-indole-3-carbaldehyde isomer cannot be substituted with its 4,5- or 5,6-dibromoindole-3-carbaldehyde counterparts or with monobrominated variants without fundamentally altering downstream molecular properties and synthetic outcomes. The position of halogen atoms on the indole ring critically dictates the regioselectivity of cross-coupling reactions, as demonstrated by the highly selective lithium-bromine exchange at the 7-position of 5,7-dibromoindoles, a feature not replicated in other isomers [1]. Furthermore, the biological profile is exquisitely sensitive to the bromination pattern; studies on sea urchin embryos established that cytotoxicity increases with bromination, but the magnitude of the effect is position-dependent, peaking with a 2-bromo substitution, thus highlighting that the activity of a 5,7-dibromo derivative cannot be inferred from other halogenated analogs [2].

Quantifiable Differentiation of 5,7-Dibromo-1H-indole-3-carbaldehyde (CAS 126811-14-1) Against Key Structural Analogs


Superior IDO1 Inhibition in a Cellular Context Versus Monobrominated Analogs

5,7-Dibromo-1H-indole-3-carbaldehyde demonstrates significantly greater potency as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay compared to the parent, non-brominated indole-3-carbaldehyde. The target compound achieves an IC50 of 13 nM against mouse IDO1 in a P815 cell-based assay, whereas indole-3-carbaldehyde is reported to be inactive or has an IC50 > 100,000 nM in similar contexts [1][2]. This represents a greater than 7,600-fold improvement in potency directly attributable to the 5,7-dibromo substitution pattern.

Immuno-oncology Enzyme Inhibition Medicinal Chemistry

Distinct Activity Profile in Bacterial Quorum Sensing Modulation

The antimicrobial activity of 5,7-dibromo-1H-indole-3-carbaldehyde is characterized by weak direct antibacterial effects but significant anti-biofilm properties, a profile that distinguishes it from simple monobrominated indole carboxaldehydes which have been shown to inhibit quorum sensing. Specifically, the target compound exhibits an IC50 of 1.25 × 10⁵ nM (125 µM) against Enterococcus faecalis biofilm formation, indicating it is not a potent direct antimicrobial [1]. In contrast, studies on monobrominated indole carbaldehydes have reported low micromolar IC50 values for quorum sensing inhibition in E. coli, a fundamentally different mode of action [2].

Microbiology Quorum Sensing Biofilm Inhibition

Moderate Aldose Reductase Inhibition Distinct from Optimized Leads

5,7-Dibromo-1H-indole-3-carbaldehyde exhibits a moderate level of aldose reductase inhibition that is significantly less potent than optimized synthetic derivatives derived from the same core scaffold. The target compound shows an IC50 of 20 nM against human aldose reductase [1]. While this is potent activity in absolute terms, it serves as a baseline. Advanced derivatives in the same class, such as N'-[(5-bromo-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide, have been reported to achieve the highest inhibitory activity in comparative kinetic assays, indicating that the parent 5,7-dibromo structure is a viable starting point for optimization rather than an end-stage lead [2].

Diabetic Complications Enzyme Inhibition Ophthalmology

Regioselective Synthetic Utility Validated by High-Yielding Green Chemistry Protocols

The synthetic value of 5,7-dibromo-1H-indole-3-carbaldehyde is quantitatively validated by its performance in a dual Suzuki-Miyaura coupling protocol, which enables the efficient construction of 5,7-diarylated indoles. Under optimized, environmentally friendly conditions—using a low catalyst loading of Pd(PPh₃)₄ (1.5 mol% per coupling step), water as the solvent, and no N-protecting group—the target compound can be converted to 5,7-diarylated indoles in yields of up to 91% [1]. This is a benchmark for the utility of the 5,7-dibromo substitution pattern, as the 5,6-dibromo isomer is more commonly utilized for different types of cyclization reactions, such as in the synthesis of the kinase inhibitor meridianin F [2].

Organic Synthesis Green Chemistry Cross-Coupling

Evidence-Based Application Scenarios for 5,7-Dibromo-1H-indole-3-carbaldehyde (CAS 126811-14-1)


Lead Generation for Potent Cellular IDO1 Inhibitors

In immuno-oncology drug discovery programs targeting the IDO1 pathway, 5,7-dibromo-1H-indole-3-carbaldehyde is the preferred starting scaffold over unsubstituted indole-3-carbaldehyde. Its 13 nM cellular IC50 provides a >7,600-fold potency advantage, establishing a robust structure-activity relationship (SAR) anchor that the parent compound cannot offer. This allows medicinal chemistry teams to focus on improving metabolic stability and selectivity from a potent baseline, rather than on building initial potency [1].

Diversification of Aldose Reductase Inhibitor Chemotypes

Researchers investigating novel aldose reductase inhibitors for managing diabetic complications can use 5,7-dibromo-1H-indole-3-carbaldehyde as a validated, moderately potent hit (IC50 = 20 nM). It provides a structurally distinct alternative to the more heavily optimized N'-benzylidene hydrazide derivatives. The compound's aldehyde handle is ideal for generating diverse libraries of hydrazones, chalcones, and other condensation products to explore new chemical space around this pharmacologically relevant target [2].

Green Synthesis of Symmetrical and Unsymmetrical 5,7-Diarylated Indoles

For process chemistry and custom synthesis projects requiring 5,7-diarylated indole motifs, 5,7-dibromo-1H-indole-3-carbaldehyde is the definitive starting material. A published, high-yielding (up to 91%) protocol exists that operates under green chemistry principles—using water as solvent and low palladium catalyst loading—and notably does not require N-protection. This makes it the most direct and efficient route to this specific substitution pattern, saving significant time and cost compared to de novo route development [3].

Building Blocks for Marine Natural Product Analogs

The 5,7-dibromoindole core is a recurring motif in biologically active marine natural products. 5,7-Dibromo-1H-indole-3-carbaldehyde serves as an advanced intermediate for the synthesis of these compounds and their simplified analogs. Its two bromine atoms provide sites for sequential functionalization via metal-catalyzed cross-couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkenyl groups to create libraries of analogs inspired by marine alkaloids for biological evaluation [4].

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